4-butyl-6-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
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Overview
Description
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl chloride and thiophene-2-carboxylic acid.
Esterification Reaction: The key step involves the esterification of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl chloride with thiophene-2-carboxylic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of various functional groups, such as methoxy or tert-butyl groups.
Scientific Research Applications
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other biologically active molecules.
Mechanism of Action
The mechanism of action of 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate
- 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl acetate
- 4-butyl-6-chloro-2-oxo-2H-chromen-7-yl benzoate
Uniqueness
4-butyl-6-chloro-2-oxo-2H-chromen-7-yl thiophene-2-carboxylate is unique due to the presence of both coumarin and thiophene moieties, which may enhance its biological activity and specificity compared to other similar compounds .
Properties
IUPAC Name |
(4-butyl-6-chloro-2-oxochromen-7-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO4S/c1-2-3-5-11-8-17(20)22-14-10-15(13(19)9-12(11)14)23-18(21)16-6-4-7-24-16/h4,6-10H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCVHTOOWGGZAFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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